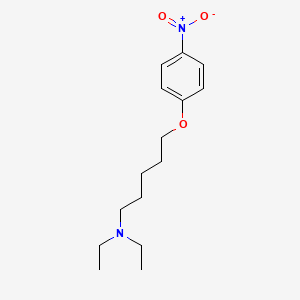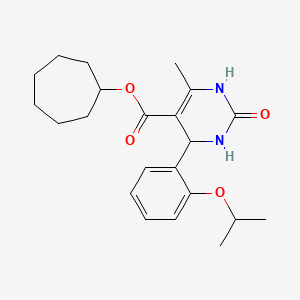
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine, also known as SR9011, is a synthetic compound that belongs to the family of Rev-Erb agonists. It is a small molecule that has been shown to have potential therapeutic properties in various studies.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been studied extensively in various scientific research applications. One of the most promising areas of research is its potential therapeutic properties in treating metabolic disorders such as obesity and diabetes. Studies have shown that N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is not fully understood, but it is believed to work by activating Rev-Erb proteins, which are involved in regulating the circadian rhythm and metabolism. By activating these proteins, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve metabolic function and reduce inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases.
Biochemical and Physiological Effects
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has several biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing body weight, and reducing inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have potential therapeutic properties in treating metabolic disorders and inflammatory diseases, making it a promising candidate for further research. However, one limitation of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. One area of research is to further investigate its mechanism of action and how it interacts with Rev-Erb proteins. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. Another area of research is to investigate its potential therapeutic properties in treating metabolic disorders and inflammatory diseases in human clinical trials. Finally, more research is needed to assess the safety and toxicity of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in humans.
Métodos De Síntesis
The synthesis of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine involves several steps, including the reaction between 4-nitrophenol and 1-bromo-3-chloropropane, followed by the reaction with diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propiedades
IUPAC Name |
N,N-diethyl-5-(4-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-6-5-7-13-20-15-10-8-14(9-11-15)17(18)19/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZISSDSPXZSSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![2-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4955211.png)

![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)